molecular formula C16H15N3OS B2570336 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1147736-42-2

4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2570336
CAS No.: 1147736-42-2
M. Wt: 297.38
InChI Key: YQLIAJOPBOZCOZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The benzamide moiety is a common fragment in pharmaceuticals and it is composed of a benzene ring attached to an amide group .


Synthesis Analysis

Imidazole can be synthesized by numerous methods including the Debus method and the Radziszewski imidazole synthesis . The synthesis of thiophene-based compounds typically involves the reaction of a suitable precursor with sulfur or a sulfur-containing compound .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The thiophene ring is a five-membered aromatic ring, made up of four carbon atoms and a sulfur atom .


Chemical Reactions Analysis

Imidazole has been used as a building block in the synthesis of many pharmaceuticals and organic compounds . Similarly, thiophene is used as a building block in the synthesis of various organic compounds .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which it shares some similarities .

Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds with the 1H-imidazol-1-yl moiety, similar to 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide, have shown promise as selective class III agents in cardiac electrophysiological activity. These compounds have been compared to sematilide, a clinically tested class III agent, for their potency in vitro and in vivo models of reentrant arrhythmias, demonstrating comparable efficacy and potency (Morgan et al., 1990).

Heterocyclic Synthesis

Derivatives of thiophenyl, a structural component of the compound , have been employed in the synthesis of various heterocyclic compounds, indicating their utility in developing new chemical entities for potential therapeutic applications. These studies have led to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).

Anti-inflammatory and Analgesic Agents

Research on 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which share a core structure with the compound of interest, has revealed their potential as anti-inflammatory and analgesic agents. These compounds have demonstrated significant potency in animal models, with some analogues surpassing phenylbutazone and indomethacin in effectiveness. This suggests the compound's relevance in developing new treatments for inflammatory and pain conditions (Sharpe et al., 1985).

Anticancer Activity

The structural motif of this compound has been explored for anticancer activity. Specifically, derivatives have been synthesized and evaluated against various cancer cell lines, with some showing promising anticancer activities. These findings underscore the potential of such compounds in oncology research (Nofal et al., 2014).

Antiulcer Agents

Compounds structurally related to this compound have been synthesized as potential antiulcer agents. These studies have focused on imidazo[1,2-a]pyridines, which, through modification at the 3-position, have been explored for their antisecretory and cytoprotective properties against ulcer formation (Starrett et al., 1989).

Safety and Hazards

Like all chemicals, imidazole and thiophene should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Imidazole and thiophene derivatives continue to be of interest in the development of new drugs . Their unique chemical properties make them useful in a variety of applications, from pharmaceuticals to materials science .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLIAJOPBOZCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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